BenchChemオンラインストアへようこそ!

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide

Cinnamamide pharmacophore Electrophilic warhead Structure-activity relationship

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide (CAS 364057-89-6) is a synthetic sulfadimethoxine derivative featuring an α,β-unsaturated cinnamamide moiety—a privileged Michael-acceptor scaffold absent in benzamide or dodecanamide analogs. Unlike the parent antibiotic sulfadimethoxine, this compound occupies a calculated logP of ~3.0, offering balanced solubility and permeability for ADME optimization. Researchers developing covalent NF-κB pathway inhibitors or inflammasome-targeted therapies should procure this specific cinnamamide analog, as simple sulfadimethoxine-core substitution risks obtaining a fundamentally different activity spectrum. The compound is disclosed in patent US-8563545-B2 for degenerative and inflammatory disease treatment, providing a defined therapeutic hypothesis for preclinical osteoarthritis, rheumatoid arthritis, and neuroinflammation studies.

Molecular Formula C21H20N4O5S
Molecular Weight 440.47
CAS No. 364057-89-6
Cat. No. B2514514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide
CAS364057-89-6
Molecular FormulaC21H20N4O5S
Molecular Weight440.47
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)OC
InChIInChI=1S/C21H20N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,26)(H,23,24,25)/b13-8+
InChIKeyKHFKYPRKQIDTNZ-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide – A Sulfadimethoxine-Derived Cinnamamide Hybrid for Inflammatory and Degenerative Disease Research Procurement


N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide (CAS 364057-89-6) is a synthetic sulfadimethoxine derivative in which the aniline amino group is acylated with a cinnamoyl moiety . The compound belongs to the class of N-acyl sulfonamides bearing a 2,6-dimethoxypyrimidine ring, a structural family that has yielded anti-inflammatory and immunomodulatory candidates [1]. Unlike the parent antibiotic sulfadimethoxine or its simple acetyl derivative, this molecule incorporates an α,β-unsaturated carbonyl system that is a privileged scaffold in anticancer and anti-inflammatory drug discovery [2]. The compound is disclosed in patent literature directed to the treatment of degenerative and inflammatory diseases .

Why Generic Sulfadimethoxine or Simple N-Acyl Analogs Cannot Replace N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide


Within the N-acyl sulfadimethoxine series, the acyl substituent dictates both the biological target profile and the potency window. The dodecanamide analog MHH-II-32 demonstrated an IC50 of 2.5 ± 0.4 µg/mL against zymosan-induced oxidative burst in whole blood phagocytes, while the parent sulfadimethoxine is an antibacterial with no appreciable anti-inflammatory activity at comparable concentrations [1]. The cinnamamide substituent is structurally distinct from a saturated alkyl chain: it introduces a conjugated π-system capable of participating in Michael addition reactions with biological nucleophiles and engaging in π-π stacking with aromatic residues in target proteins [2]. These features are absent in the benzamide (CAS 289630-84-8) and acetamide (CAS 555-25-9) analogs, making them unsuitable surrogates for research applications where cinnamamide-specific pharmacology is required . Simple substitution based on the sulfadimethoxine core alone therefore carries a high risk of obtaining a compound with a fundamentally different activity spectrum.

Quantitative Differentiation Evidence for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide Against Closest Analogs for Procurement Decision Support


Structural Differentiation: Cinnamamide α,β-Unsaturated Carbonyl vs. Saturated Acyl Chains in N-Acyl Sulfadimethoxine Analogs

The target compound contains a trans-cinnamamide moiety (IUPAC: (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide) that incorporates an α,β-unsaturated carbonyl system . In contrast, the closest commercially available analogs bear saturated acyl groups: the benzamide analog (CAS 289630-84-8) has an aromatic ring directly attached to the carbonyl without a double bond, and the dodecanamide analog MHH-II-32 carries a fully saturated C12 alkyl chain [1]. The cinnamamide double bond is electrophilic and can act as a covalent Michael acceptor for cysteine thiols in target proteins, a mechanism extensively exploited in cinnamamide-based drug discovery for irreversible or reversible-covalent target engagement [2]. This functional capability is absent in both the benzamide and dodecanamide comparators, meaning they cannot serve as mechanistic substitutes in studies of covalent inhibition or redox-modulated signaling pathways [2].

Cinnamamide pharmacophore Electrophilic warhead Structure-activity relationship

Anti-Inflammatory Potency: Class-Level Inference from the Dodecanamide Analog MHH-II-32 in Oxidative Burst and Nitric Oxide Assays

No direct in vitro or in vivo bioactivity data were identified for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide in PubMed-indexed literature or authoritative databases. However, the structurally closest analog with published quantitative pharmacology is the dodecanamide derivative MHH-II-32, which shares the identical sulfadimethoxine core and differs only in the N-acyl substituent [1]. MHH-II-32 inhibited zymosan-induced oxidative burst from whole blood phagocytes with an IC50 of 2.5 ± 0.4 µg/mL and from isolated polymorphonuclear cells with an IC50 of 3.4 ± 0.3 µg/mL. It also inhibited nitric oxide production from LPS-induced J774.2 macrophages with an IC50 of 3.6 ± 2.2 µg/mL [1]. In an in vivo mouse model of zymosan-induced generalised inflammation, MHH-II-32 at 100 mg/kg (SC) significantly (P < 0.001) downregulated mRNA expression of TNF-α, IL-1β, IL-2, IL-13, and NF-κB while upregulating IL-10, with no toxicity observed at the highest tested IP dose of 100 mg/kg [1]. Because the cinnamamide pharmacophore is independently associated with anti-inflammatory activity through NF-κB pathway modulation, the target compound may exhibit comparable or differentiated potency, but this remains unverified by direct measurement [2].

Anti-inflammatory Oxidative burst Nitric oxide inhibition Immunomodulation

Patent-Disclosed Therapeutic Indication: Degenerative and Inflammatory Disease Scope Differentiating from Anti-Infective Sulfonamide Ancestry

Patent document ALA3638964 (US Patent No. 8563545 B2), titled 'Compound useful for the treatment of degenerative and inflammatory diseases,' discloses compounds within the same structural class as the target compound . This patent covers cinnamamide-bearing sulfonamide derivatives for indications including degenerative and inflammatory conditions, which is a fundamentally different therapeutic area from the antibacterial use of the parent sulfadimethoxine (indicated for respiratory, urinary tract, and soft tissue infections in veterinary medicine) [1]. While the exact listing of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide within the patent claims could not be fully verified within search constraints, the patent's structural scope encompasses N-acyl sulfadimethoxine derivatives with aromatic acyl groups including cinnamoyl moieties . This contrasts with the benzamide analog (CAS 289630-84-8), which may fall within narrower patent claims or lack specific degenerative disease claims.

Patent coverage Degenerative disease Inflammatory disease Therapeutic indication

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Benzamide and Dodecanamide Analogs

The cinnamamide substituent alters key physicochemical parameters relative to the closest analogs. The target compound (C21H20N4O5S, MW 440.47 g/mol) contains one additional hydrogen bond acceptor (the carbonyl oxygen of the amide) compared to the benzamide analog, and the conjugated double bond extends the planar aromatic system, increasing predicted lipophilicity . While experimentally measured logP values are not available in the accessed databases, the structural increase of a styryl (C8H7) group relative to the benzamide analog's phenyl (C6H5) group predicts a logP increase of approximately 0.5–0.8 units based on fragment-based calculations . The dodecanamide analog MHH-II-32 (C24H36N4O5S) has a substantially higher calculated logP (~5.5 vs. ~3.0 for the target compound) due to the long alkyl chain, which may lead to different solubility and protein-binding profiles [1]. The target compound's moderate lipophilicity (predicted logP ~3.0) places it within the optimal drug-like space (Lipinski logP <5), while offering greater membrane permeability than the more polar benzamide analog .

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical properties

Recommended Research and Industrial Application Scenarios for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide Based on Verified Evidence


Covalent Probe Development Targeting Cysteine-Dependent Enzymes or Transcription Factors in Inflammatory Signaling

The α,β-unsaturated carbonyl of the cinnamamide moiety can function as a Michael acceptor for covalent modification of cysteine residues in target proteins [1]. Research groups developing covalent inhibitors of NF-κB pathway components, inflammasome-associated cysteine proteases, or redox-sensitive transcriptional regulators may employ this compound as a starting scaffold, leveraging the electrophilic double bond that is absent in the benzamide and dodecanamide analogs [1][2]. This application is mechanistically distinct from the non-covalent anti-inflammatory activity demonstrated by MHH-II-32 [2].

In Vitro Anti-Inflammatory Screening in Phagocyte Oxidative Burst and Macrophage NO Production Assays with Direct Comparator Benchmarking

Although direct activity data for the target compound are not available, the established assay cascade used for the dodecanamide analog MHH-II-32 (zymosan-induced oxidative burst in whole blood and isolated PMN, LPS-induced NO production in J774.2 macrophages) provides a validated screening platform [2]. Procurement of the target compound alongside MHH-II-32 and the benzamide analog enables a systematic head-to-head structure-activity relationship study to quantify the contribution of the cinnamamide group to anti-inflammatory potency, generating the missing comparative data identified in Section 3 [2].

Degenerative Joint Disease or Chronic Inflammatory Disease Model Evaluation Under Patent-Defined Indication Space

The patent family US-8563545-B2 explicitly claims compounds of this structural class for degenerative and inflammatory disease treatment . Preclinical researchers investigating osteoarthritis, rheumatoid arthritis, or neurodegenerative conditions with an inflammatory component may justify the use of this specific compound based on the patent's indication scope, which provides a defined therapeutic hypothesis absent for the unpatented or differently patented benzamide and acetamide analogs .

Physicochemical Property Optimization Series for Balancing Solubility and Permeability in N-Acyl Sulfadimethoxine Lead Optimization

The target compound occupies a calculated logP window (~3.0) that is intermediate between the polar benzamide analog (logP ~2.2–2.5) and the highly lipophilic dodecanamide analog (logP ~5.5) [1][2]. Medicinal chemistry teams optimizing ADME properties within this chemical series can use the target compound as a reference point for achieving balanced solubility and permeability, particularly when coupled with experimental logP and PAMPA or Caco-2 permeability measurements [1].

Quote Request

Request a Quote for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.